molecular formula C21H17N3O4S B2627486 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 403720-48-9

3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2627486
CAS No.: 403720-48-9
M. Wt: 407.44
InChI Key: HAZSYXBLHPZXDP-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the quinazoline core, followed by the introduction of the furan and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The quinazoline core can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the quinazoline core can yield tetrahydroquinazoline derivatives.

Scientific Research Applications

3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

  • 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline
  • N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline

Uniqueness

What sets 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is the presence of the furan-2-ylmethyl group, which imparts unique chemical and biological properties

Properties

CAS No.

403720-48-9

Molecular Formula

C21H17N3O4S

Molecular Weight

407.44

IUPAC Name

3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H17N3O4S/c1-27-15-7-5-14(6-8-15)22-19(25)13-4-9-17-18(11-13)23-21(29)24(20(17)26)12-16-3-2-10-28-16/h2-11H,12H2,1H3,(H,22,25)(H,23,29)

InChI Key

HAZSYXBLHPZXDP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CO4

solubility

not available

Origin of Product

United States

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